Diethyl pimelate
Overview
Description
Diethyl pimelate, also known as diethyl heptanedioate or pimelic acid diethyl ester, is an organic compound with the molecular formula C₁₁H₂₀O₄. It is a diester derived from pimelic acid, a seven-carbon dicarboxylic acid. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various chemicals .
Mechanism of Action
Mode of Action
It’s known that diethyl pimelate is involved in the dieckmann condensation reactions .
Biochemical Pathways
This compound is involved in the BioCH pathway, a crucial aspect of biotin biosynthesis . This pathway plays a key role in the formation of the biotin precursor pimeloyl-ACP . BioZ, an enzyme, catalyzes the condensation of glutaryl-CoA (or ACP) with malonyl-ACP to give 5-keto-pimeloyl ACP . This intermediate then proceeds via the type II fatty acid synthesis (FASII) pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl pimelate can be synthesized through the esterification of pimelic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Diethyl pimelate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield pimelic acid and ethanol.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Pimelic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl pimelate has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds, including peptides, steroids, and antibiotics.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: this compound is explored for its potential use in drug development and as an inhibitor of certain enzymes.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Diethyl adipate: Another diester, but derived from adipic acid, a six-carbon dicarboxylic acid.
Diethyl succinate: A diester derived from succinic acid, a four-carbon dicarboxylic acid.
Diethyl malonate: A diester derived from malonic acid, a three-carbon dicarboxylic acid.
Comparison: Diethyl pimelate is unique due to its seven-carbon chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This difference in chain length affects its reactivity, solubility, and applications in synthesis .
Properties
IUPAC Name |
diethyl heptanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-3-14-10(12)8-6-5-7-9-11(13)15-4-2/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKOGZVQGQUVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174485 | |
Record name | Diethyl pimelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-20-6 | |
Record name | Diethyl pimelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl pimelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2050-20-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl pimelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl pimelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIETHYL PIMELATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RF63N709K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Diethyl Pimelate in organic synthesis?
A1: this compound serves as a valuable starting material in organic synthesis. For example, it can be cyclized to form cyclic β-keto esters using aluminum trichloride (AlCl3) and triethylamine in dichloromethane. [] This Dieckmann cyclization offers a safe, efficient, and reproducible method for synthesizing these important intermediates. [] Additionally, this compound has been employed in the asymmetric synthesis of natural products like (-)- and (+)-cis-lauthisan. []
Q2: How does the structure of this compound influence its ability to form thermoreversible gels with Poly(vinylidene fluoride) (PVF2)?
A2: The length of the carbon chain in diesters significantly impacts the morphology and thermodynamics of PVF2 gels. [] While this compound, with its seven-carbon chain, forms "fibrillar-like" gels with PVF2, shorter chain diesters like Diethyl Oxalate lead to spheroidal gel morphology. [] This difference in morphology influences the enthalpy of gel formation and fusion, indicating a strong dependence on the diester structure for the gelation process. []
Q3: Can this compound be detected in food products, and if so, what are the analytical methods used?
A3: Yes, this compound has been identified as a potential food contaminant. One study investigated its presence in dry bean (Phaseolus vulgaris) samples using Gas Chromatography-Mass Spectrometry (GC-MS). [] This technique allowed for the quantification of this compound levels, which were found to be within safe consumption limits. [] Additionally, a rapid method for determining this compound and similar diesters in Chinese spirits was developed using Solid-Phase Microextraction coupled with Gas Chromatography. []
Q4: Is this compound considered a key odorant in Chinese chixiang aroma-type liquor?
A4: While this compound was previously identified as a characteristic aroma in this type of liquor, recent research using aroma extract dilution analysis (AEDA) and omission experiments suggests otherwise. [] It appears that this compound does not significantly contribute to the overall aroma profile of chixiang aroma-type liquor. [] Instead, compounds like (E)-2-nonenal, (E)-2-octenal, and 2-phenylethanol play more crucial roles in defining the liquor's sensory characteristics. []
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